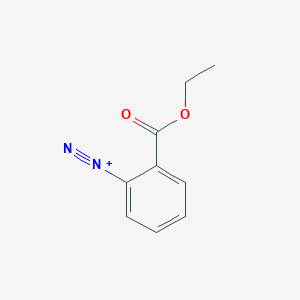
Benzenediazonium, 2-(ethoxycarbonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenediazonium, 2-(ethoxycarbonyl)- is an organic compound with the molecular formula C9H9N2O2 It belongs to the class of diazonium compounds, which are characterized by the presence of a diazonium group (-N2+) attached to an aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzenediazonium, 2-(ethoxycarbonyl)- can be synthesized through the diazotization of anthranilic acid derivatives. The process involves the reaction of anthranilic acid with nitrous acid in the presence of hydrochloric acid, followed by the addition of an ethoxycarbonyl group. The reaction is typically carried out at low temperatures (0-5°C) to ensure the stability of the diazonium salt .
Industrial Production Methods
In an industrial setting, the production of benzenediazonium, 2-(ethoxycarbonyl)- involves similar diazotization reactions but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining the required reaction conditions and ensures the safe handling of diazonium salts, which can be explosive when dry .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenediazonium, 2-(ethoxycarbonyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other functional groups such as hydroxyl, halogens, or cyano groups through reactions with appropriate reagents.
Coupling Reactions: It can react with phenols or aromatic amines to form azo compounds, which are characterized by the presence of a -N=N- linkage.
Common Reagents and Conditions
Substitution Reactions: Common reagents include copper(I) chloride for chlorination, potassium iodide for iodination, and sodium hydroxide for hydroxylation.
Coupling Reactions: These reactions typically occur in alkaline conditions and involve the use of phenols or aromatic amines.
Major Products Formed
Substitution Reactions: Products include phenols, halobenzenes, and benzonitriles.
Coupling Reactions: The major products are azo compounds, which are often brightly colored and used as dyes.
Wissenschaftliche Forschungsanwendungen
Benzenediazonium, 2-(ethoxycarbonyl)- has several applications in scientific research:
Chemistry: It is used in the synthesis of various aromatic compounds and as an intermediate in organic synthesis.
Medicine: They are explored for their potential in drug delivery systems and as diagnostic agents.
Industry: Azo compounds derived from diazonium salts are widely used as dyes in the textile industry.
Wirkmechanismus
The mechanism of action of benzenediazonium, 2-(ethoxycarbonyl)- involves the formation of a diazonium ion, which can undergo various reactions depending on the conditions and reagents used. The diazonium ion acts as an electrophile, making it susceptible to nucleophilic attack. This property is exploited in substitution and coupling reactions, where the diazonium group is replaced or coupled with other functional groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenediazonium chloride: Similar in structure but lacks the ethoxycarbonyl group.
Benzenediazonium, 2-carboxylate: Contains a carboxyl group instead of an ethoxycarbonyl group.
Uniqueness
The presence of the ethoxycarbonyl group in benzenediazonium, 2-(ethoxycarbonyl)- imparts unique reactivity and properties compared to other diazonium compounds. This functional group can influence the compound’s solubility, stability, and reactivity, making it suitable for specific applications in organic synthesis and material science .
Eigenschaften
CAS-Nummer |
20971-58-8 |
|---|---|
Molekularformel |
C9H9N2O2+ |
Molekulargewicht |
177.18 g/mol |
IUPAC-Name |
2-ethoxycarbonylbenzenediazonium |
InChI |
InChI=1S/C9H9N2O2/c1-2-13-9(12)7-5-3-4-6-8(7)11-10/h3-6H,2H2,1H3/q+1 |
InChI-Schlüssel |
KSVDVLPGODYQHB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=CC=C1[N+]#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[Bis(methylsulfanyl)methyl]benzene](/img/structure/B14713103.png)


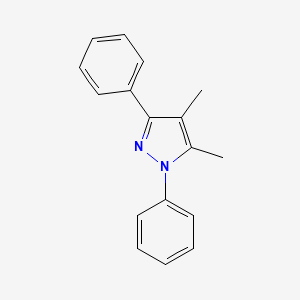
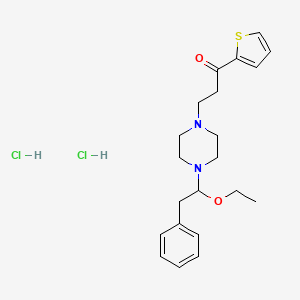
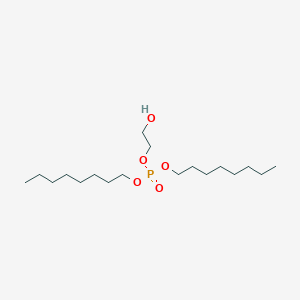


![6,7-Diphenyl-6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B14713168.png)
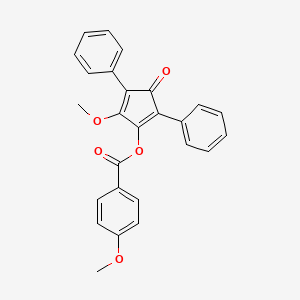
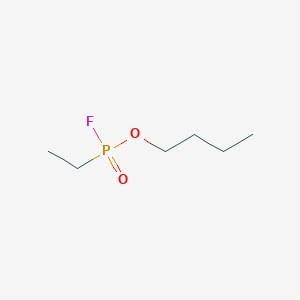
![2-({3-[Bis(2-hydroxyethyl)amino]propyl}amino)-3-chloronaphthalene-1,4-dione](/img/structure/B14713189.png)

![[4-Azido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate](/img/structure/B14713197.png)
